molecular formula C21H27N3O2S B4947005 N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B4947005
M. Wt: 385.5 g/mol
InChI Key: KOMRRNZUEYLTAV-UHFFFAOYSA-N
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Description

N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound with a molecular formula of C19H23N3O2S. This compound is known for its unique chemical structure, which includes a diethylamino group, a carbamothioyl group, and a propoxybenzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-diethylaminobenzoyl chloride with 4-propoxybenzamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-{[4-(diethylamino)phenyl]carbamothioyl}-4-propoxybenzamide can be compared with other similar compounds, such as:

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide: Contains an ethoxy group instead of a propoxy group.

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-butoxybenzamide: Features a butoxy group in place of the propoxy group.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-4-15-26-19-13-7-16(8-14-19)20(25)23-21(27)22-17-9-11-18(12-10-17)24(5-2)6-3/h7-14H,4-6,15H2,1-3H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMRRNZUEYLTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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